6-METHYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(3H)-PYRIMIDINONE
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Overview
Description
6-METHYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(3H)-PYRIMIDINONE is a heterocyclic compound that contains a pyrimidinone core substituted with a thienyl-oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(3H)-PYRIMIDINONE typically involves the following steps:
Formation of the thienyl-oxadiazole moiety: This can be achieved by reacting 2-thiophenecarboxylic acid hydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring.
Attachment of the thienyl-oxadiazole to the pyrimidinone core: This step involves the reaction of the thienyl-oxadiazole intermediate with a pyrimidinone derivative, typically under basic conditions, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidinone core and the thienyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-METHYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(3H)-PYRIMIDINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-METHYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Oxadiazoles: Compounds with an oxadiazole ring, often used in medicinal chemistry.
Pyrimidinones: Compounds with a pyrimidinone core, widely studied for their pharmacological properties.
Uniqueness
6-METHYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-4(3H)-PYRIMIDINONE is unique due to its combination of a thienyl-oxadiazole moiety with a pyrimidinone core, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
Properties
IUPAC Name |
4-methyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-5-9(17)14-12(13-7)20-6-10-15-11(16-18-10)8-3-2-4-19-8/h2-5H,6H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHWGMRXITOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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